molecular formula C20H13NO4 B11322438 N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide

N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B11322438
M. Wt: 331.3 g/mol
InChI Key: MSKBCLDTAJUUCT-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoxepine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as flash chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is unique due to its specific structural features, which include the chromen and benzoxepine moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H13NO4

Molecular Weight

331.3 g/mol

IUPAC Name

N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H13NO4/c22-19-8-6-13-5-7-16(12-18(13)25-19)21-20(23)15-9-10-24-17-4-2-1-3-14(17)11-15/h1-12H,(H,21,23)

InChI Key

MSKBCLDTAJUUCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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